1,2,4,7,8-Pentachlorodibenzofuran

Toxicology Risk Assessment Regulatory Science

Environmental laboratories often struggle to source isomerically pure PCDF analytical standards for HRGC-HRMS method validation. 1,2,4,7,8-PeCDF (CAS 58802-15-6) directly addresses this need as a certified reference standard with a specific retention index (I=2505 on DB-5), enabling unambiguous identification in complex matrices. - Isomer-specific quantification for EPA Method 1613 and EU Regulation 2017/644 compliance. - Short photolysis half-life (0.226 h) makes it an ideal probe for environmental fate studies. - Supplied as a solid with ≥95% purity; solution standards available. Batch-specific certificates of analysis included.

Molecular Formula C12H3Cl5O
Molecular Weight 340.4 g/mol
CAS No. 58802-15-6
Cat. No. B1362479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,7,8-Pentachlorodibenzofuran
CAS58802-15-6
Molecular FormulaC12H3Cl5O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H
InChIKeyGCFDWHIKRXCUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.2 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,7,8-Pentachlorodibenzofuran (CAS 58802-15-6) Analytical Standard for Environmental and Toxicological Research


1,2,4,7,8-Pentachlorodibenzofuran (1,2,4,7,8-PeCDF) is a polychlorinated dibenzofuran (PCDF) congener with the molecular formula C12H3Cl5O and a molecular weight of 340.417 g/mol [1]. This compound is one of the 135 possible PCDF congeners and is characterized by a specific chlorine substitution pattern at the 1, 2, 4, 7, and 8 positions of the dibenzofuran backbone [2]. It is primarily utilized as an analytical reference standard in environmental monitoring, toxicological research, and method development, rather than as an industrial product with broad applications [3].

Critical Differentiation: Why 1,2,4,7,8-PeCDF Cannot Be Substituted with Other Pentachlorodibenzofuran Isomers


Generic substitution among pentachlorodibenzofuran (PeCDF) isomers is scientifically invalid due to profound differences in toxicological potency, environmental fate, and analytical behavior. PCDFs exert their toxicity primarily through aryl hydrocarbon receptor (AhR) binding, and the chlorine substitution pattern is the dominant factor determining receptor affinity and subsequent biological activity [1]. For example, the 2,3,4,7,8-PeCDF isomer possesses a World Health Organization Toxic Equivalency Factor (WHO-TEF) of 0.3, while 1,2,3,7,8-PeCDF has a TEF of 0.03 [2]. In contrast, 1,2,4,7,8-PeCDF lacks a defined WHO-TEF due to its comparatively lower potency, reflecting a fundamental structural and mechanistic divergence [3]. Furthermore, the specific chlorine arrangement dictates each isomer's chromatographic retention index, photolytic half-life, and environmental persistence, making unambiguous identification and quantification essential for accurate risk assessment and regulatory compliance [4].

Quantitative Differentiation Evidence for 1,2,4,7,8-Pentachlorodibenzofuran vs. Closest Analogs


WHO-TEF Absence: A Critical Differentiator from 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF

1,2,4,7,8-PeCDF lacks a defined WHO Toxic Equivalency Factor (TEF), whereas its isomer 2,3,4,7,8-PeCDF has a WHO-TEF of 0.3 and 1,2,3,7,8-PeCDF has a WHO-TEF of 0.03, reflecting a 10-fold difference between the latter two isomers and a functionally null value for the target compound [1]. This absence is not an omission but a reflection of its comparatively low AhR-mediated potency, making it a crucial negative control or baseline comparator in dioxin-like activity assays [2].

Toxicology Risk Assessment Regulatory Science

Photolytic Half-Life: 26-Fold Shorter Environmental Persistence than 1,2,3,4,7,8-HxCDF

The environmental persistence of 1,2,4,7,8-PeCDF is significantly lower than that of a closely related hexachlorinated congener. In aqueous acetonitrile (1:1 v/v) under simulated sunlight at 40°N latitude in summer, the midday sunlight photolysis half-life for 1,2,4,7,8-PeCDF was measured at 0.226 ± 0.015 hours, compared to 5.97 ± 0.20 hours for 1,2,3,4,7,8-HxCDF [1]. This 26-fold difference is driven by a quantum yield for direct phototransformation that is over 18 times higher for 1,2,4,7,8-PeCDF (1.295 ± 0.087 × 10⁻²) than for 1,2,3,4,7,8-HxCDF (6.964 ± 0.234 × 10⁻⁴) [1].

Environmental Fate Photochemistry Persistence

Receptor Binding Affinity: Over 19-Fold Weaker than its Isomer 1,2,4,5,7-PeCDF

The relative AhR binding potency of 1,2,4,7,8-PeCDF is substantially lower than that of its close structural analog 1,2,4,5,7-PeCDF. In a competitive binding assay using rat hepatic cytosolic receptor protein, the relative binding potency ratio of 1,2,4,5,7-PeCDF to 1,2,4,7,8-PeCDF was 19.2, indicating that the 1,2,4,5,7-isomer is over an order of magnitude more potent [1]. The ED50 for the most active pentachlorodibenzofuran, 2,3,4,7,8-PeCDF, was 1.5 × 10⁻⁸ M, compared to 1.0 × 10⁻⁸ M for TCDD, placing it in the highest potency tier, while 1,2,4,7,8-PeCDF falls into a distinctly lower activity class [1].

Molecular Toxicology Receptor Binding QSAR

Chromatographic Retention Index: Baseline for Isomer Identification on Non-Polar Columns

1,2,4,7,8-PeCDF exhibits a well-defined retention index on standard non-polar GC columns, providing a benchmark for isomer separation and identification. On a DB-5 capillary column, its Van Den Dool and Kratz retention index (I) is 2505 [1]. This value is crucial for distinguishing 1,2,4,7,8-PeCDF from co-eluting isomers, as many pentachlorodibenzofurans have closely related but distinct retention indices that are essential for accurate quantification in complex environmental matrices [2].

Analytical Chemistry GC-MS Method Validation

High-Impact Research and Analytical Application Scenarios for 1,2,4,7,8-Pentachlorodibenzofuran


Analytical Method Development and Validation for PCDF Congener-Specific Analysis

1,2,4,7,8-PeCDF is an essential component of custom analytical standard mixtures used to calibrate and validate high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) methods. Its unique retention index (I = 2505 on DB-5) [1] enables laboratories to confirm column performance and establish retention time windows for the accurate identification and quantification of this specific isomer in complex environmental samples, such as flue gas, soil, and biota [2]. Its inclusion ensures method specificity and helps avoid false positives caused by co-eluting, non-target PCDFs.

Environmental Fate and Photodegradation Modeling

Researchers investigating the environmental persistence of dioxin-like compounds utilize 1,2,4,7,8-PeCDF as a model compound due to its exceptionally short sunlight photolysis half-life (0.226 hours in summer at 40°N) [3]. This property makes it an ideal probe for studying photolytic degradation pathways in aquatic systems, validating computational models of environmental half-lives, and assessing the efficacy of advanced oxidation processes for the remediation of PCDF-contaminated sites. Its rapid degradation contrasts sharply with more persistent congeners, providing a critical benchmark for comparative fate studies [3].

Mechanistic Toxicology and AhR-Mediated Response Studies

In mechanistic toxicology, 1,2,4,7,8-PeCDF serves as a valuable tool for structure-activity relationship (SAR) investigations. Its lack of a defined WHO-TEF [4] and its 19.2-fold lower AhR binding affinity compared to the 1,2,4,5,7-isomer [5] make it an ideal negative control or low-potency comparator in cell-based AhR activation assays (e.g., CALUX or EROD bioassays). This allows researchers to dissect the precise structural requirements for high-affinity AhR binding and downstream gene activation, contributing to more accurate predictive toxicology models and refined risk assessment frameworks [5].

Quality Control in Environmental Monitoring and Regulatory Compliance

Regulatory agencies mandate the monitoring of specific PCDF congeners in food, feed, and environmental matrices. 1,2,4,7,8-PeCDF, while not typically a primary driver of TEQ in most samples, is often included in the analytical scope of accredited methods (e.g., EPA Method 1613, EU Regulation 2017/644) to ensure comprehensive congener profiling. Its presence and accurate quantification in proficiency testing (PT) samples and certified reference materials (CRMs) are essential for demonstrating laboratory competence and maintaining ISO/IEC 17025 accreditation for dioxin analysis [2].

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